[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with pyrazine-2-carboxylic acid, followed by the reduction of the resulting intermediate to form the methanamine group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form reduced pyrazine derivatives.
Substitution: The methanamine group can participate in substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(Furan-2-yl)pyrazin-2-yl]methanamine
- [3-(Furan-2-yl)pyrazin-2-yl]methanol
- [3-(Furan-2-yl)pyrazin-2-yl]methanone
Comparison: Compared to similar compounds, [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research .
Properties
IUPAC Name |
[3-(furan-2-yl)pyrazin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8;;/h1-5H,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWFYOXNQDWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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